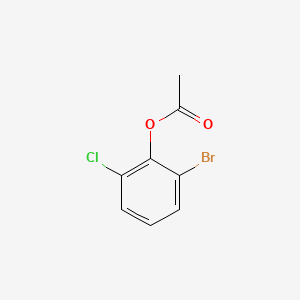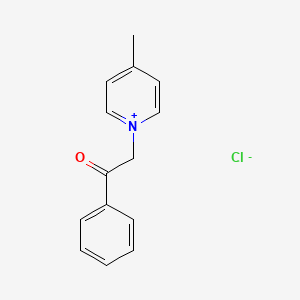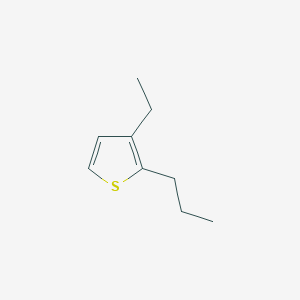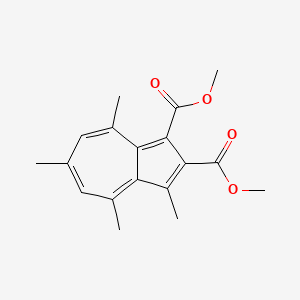
3,3-Dimethyl-5-oxo-1-phenyl-4,5-dihydro-3H-1,2,4-triazol-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethyl-5-oxo-1-phenyl-4,5-dihydro-3H-1,2,4-triazol-1-ium is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms This particular compound is characterized by its unique structure, which includes a phenyl group and a dimethyl group attached to the triazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-5-oxo-1-phenyl-4,5-dihydro-3H-1,2,4-triazol-1-ium can be achieved through several methods. One common approach involves the reaction of phenacyl chloride with hydrazine hydrate to form phenylhydrazine. This intermediate is then reacted with acetic anhydride to yield the desired triazole compound. The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as ethanol or acetonitrile, for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis. Additionally, purification techniques like crystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Dimethyl-5-oxo-1-phenyl-4,5-dihydro-3H-1,2,4-triazol-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to its dihydro form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3,3-Dimethyl-5-oxo-1-phenyl-4,5-dihydro-3H-1,2,4-triazol-1-ium has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Studies: Researchers study its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic uses.
Mecanismo De Acción
The mechanism of action of 3,3-Dimethyl-5-oxo-1-phenyl-4,5-dihydro-3H-1,2,4-triazol-1-ium involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. The exact pathways and molecular targets depend on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazole: A parent compound with a similar triazole ring structure but lacking the phenyl and dimethyl groups.
3,5-Dimethyl-1-phenyl-1H-pyrazole: Another heterocyclic compound with a similar structure but different nitrogen atom arrangement.
5-Phenyl-1,2,4-triazole-3-thiol: A triazole derivative with a thiol group instead of the oxo group.
Uniqueness
3,3-Dimethyl-5-oxo-1-phenyl-4,5-dihydro-3H-1,2,4-triazol-1-ium is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl and dimethyl groups enhances its stability and reactivity, making it a valuable compound for various applications.
Propiedades
Número CAS |
105122-07-4 |
|---|---|
Fórmula molecular |
C10H12N3O+ |
Peso molecular |
190.22 g/mol |
Nombre IUPAC |
5,5-dimethyl-2-phenyl-4H-1,2,4-triazol-2-ium-3-one |
InChI |
InChI=1S/C10H11N3O/c1-10(2)11-9(14)13(12-10)8-6-4-3-5-7-8/h3-7H,1-2H3/p+1 |
Clave InChI |
YAPFLYNHFPQDFN-UHFFFAOYSA-O |
SMILES canónico |
CC1(NC(=O)[N+](=N1)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



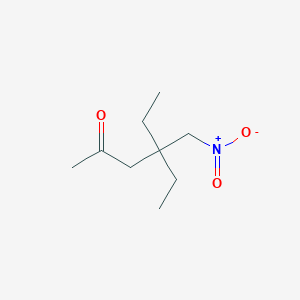
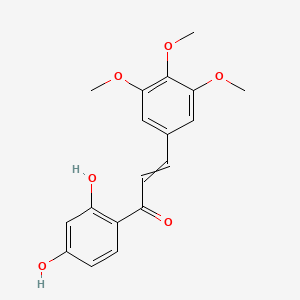
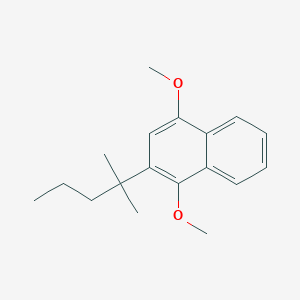
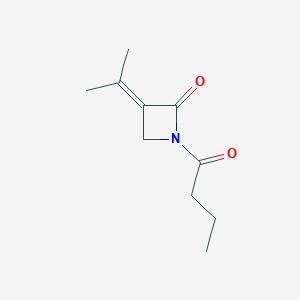

![2-[2-(2-Phenylethenyl)phenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B14322225.png)
![2-amino-N-[N'-(2-amino-2-methylpropanoyl)carbamimidoyl]-2-methylpropanamide](/img/structure/B14322230.png)


